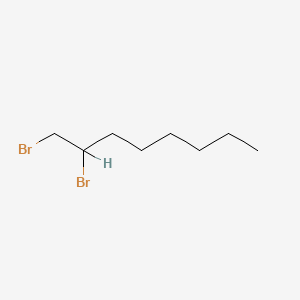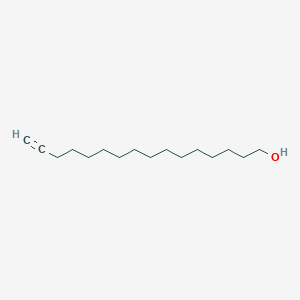
15-Hexadecyn-1-OL
Overview
Description
15-Hexadecyn-1-OL: is an organic compound with the molecular formula C16H30O It is a long-chain alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the first carbon of a 15-carbon alkyne chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Hexadecyn-1-OL can be synthesized through various methods. One common approach involves the alkylation of terminal alkynes . For instance, the reaction between a 1-alkyne and a suitable alkyl halide in the presence of a strong base like sodium amide (NaNH2) can yield the desired product. Another method involves the hydroboration-oxidation of terminal alkynes, where the alkyne is first converted to a borane intermediate, followed by oxidation to form the alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. The hydroboration-oxidation method is often preferred due to its high selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 15-Hexadecyn-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The alkyne group can be reduced to form an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be used to reduce the alkyne group.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Alkenes or alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 15-Hexadecyn-1-OL is used as a building block in organic synthesis. Its alkyne and hydroxyl functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways involving alkyne and alcohol groups.
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Mechanism of Action
The mechanism of action of 15-Hexadecyn-1-OL depends on its specific application. In chemical reactions, the alkyne group can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. In biological systems, the compound can interact with enzymes and other proteins through its functional groups, affecting their activity and function.
Comparison with Similar Compounds
1-Hexadecyn-3-ol: Another alkyne alcohol with a hydroxyl group on the third carbon.
3,7,11,15-Tetramethyl-1-hexadecyn-3-ol: A more complex alkyne alcohol with additional methyl groups.
Uniqueness: 15-Hexadecyn-1-OL is unique due to its specific structure, which combines a long alkyne chain with a terminal hydroxyl group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
hexadec-15-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,17H,3-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUYWIWXJCKTGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448480 | |
| Record name | 15-HEXADECYN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62914-53-8 | |
| Record name | 15-HEXADECYN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


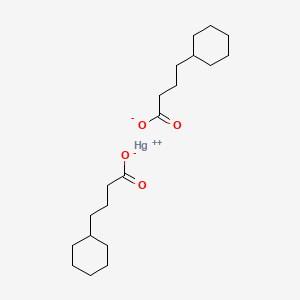
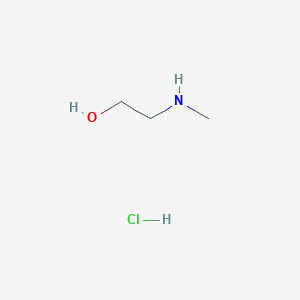
![2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole](/img/structure/B3054978.png)
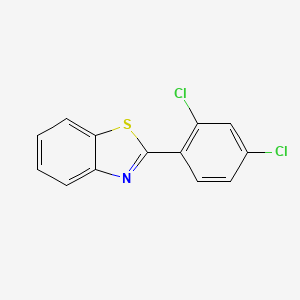
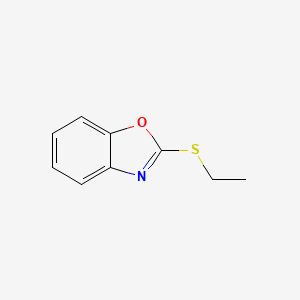


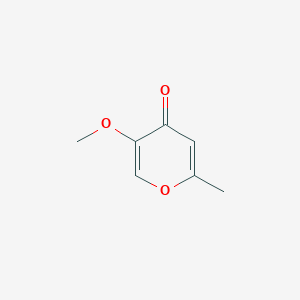
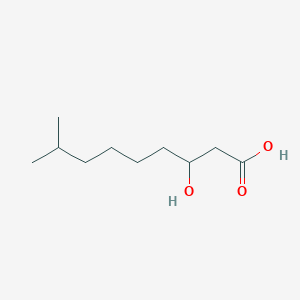

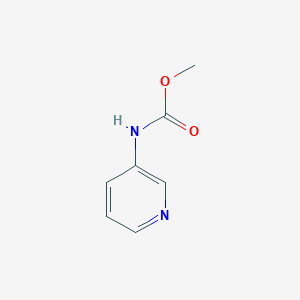
![Ethanol, 2-[[(2,4-dichlorophenyl)methyl]amino]-](/img/structure/B3054992.png)
